molecular formula C25H22Cl2N2OS B2879658 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532975-72-7

2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2879658
CAS No.: 532975-72-7
M. Wt: 469.42
InChI Key: DNCHJKDOVYIVAQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a novel synthetic chemical reagent designed for advanced pharmaceutical and biochemical research. This complex molecule is built on a multi-ring system featuring a 1H-indole core, a scaffold frequently investigated in medicinal chemistry for its diverse biological activities. The indole nitrogen is functionalized with an ethyl linker terminating in a 2,4-dichlorobenzamide group, a motif found in various compounds with reported bioactivity . A key structural feature is the 3-{[(3-methylphenyl)methyl]sulfanyl} substitution on the indole ring, introducing a benzylthioether that may influence the compound's lipophilicity and electronic properties, potentially modulating its interaction with biological targets. This unique architecture makes it a compound of significant interest for use in high-throughput screening assays to identify potential modulators of enzymatic activity or protein-protein interactions. Researchers may also employ it as a key intermediate in the synthesis of more complex molecules or as a chemical probe to study structure-activity relationships (SAR) in projects targeting signal transduction pathways. The presence of the dichlorobenzamide group suggests potential for exploration in studies related to lysosomal function, as some cationic amphiphilic drugs containing similar hydrophobic domains have been reported to inhibit enzymes like phospholipase A2 . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2OS/c1-17-5-4-6-18(13-17)16-31-24-15-29(23-8-3-2-7-21(23)24)12-11-28-25(30)20-10-9-19(26)14-22(20)27/h2-10,13-15H,11-12,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCHJKDOVYIVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the 3-methylphenylmethylsulfanyl group, and subsequent coupling with 2,4-dichlorobenzoyl chloride . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide

  • Key Structural Differences: Replaces the indole-sulfanyl group with a trichloroethyl-thiadiazole-phenoxy moiety.
  • Activity : Exhibits superior DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp21, Ser59, and Tyr22 in the DHFR active site .
  • Advantage : Enhanced binding affinity compared to the target compound, attributed to the thiadiazole ring’s hydrogen-bonding capacity and trichloroethyl group’s steric effects.

4-Fluoro-N-[2-(3-{[(3-Fluorophenyl)Methyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]Benzamide (C064-0168)

  • Key Structural Differences: Substitutes dichlorobenzamide with a monofluoro variant and replaces 3-methylphenyl with 3-fluorophenyl in the sulfanyl group.
  • Activity : Fluorination likely improves metabolic stability and membrane permeability but may reduce DHFR binding due to weaker halogen interactions compared to chlorine .
  • Advantage: Potential for enhanced pharmacokinetic profiles in vivo.

4-Chloro-N-{2-[3-({[(2,3-Dihydro-1,4-Benzodioxin-6-yl)Carbamoyl]Methyl}Sulfanyl)-1H-Indol-1-yl]Ethyl}Benzamide (BA99386)

  • Key Structural Differences : Incorporates a benzodioxin-carbamoyl extension on the sulfanyl group.
  • Activity: Increased molecular weight (522.02 vs.
  • Disadvantage : Structural complexity may limit solubility.

N-[2-(3-{[2-(2,3-Dihydro-1,4-Benzodioxin-6-ylamino)-2-Oxoethyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]-3-(Trifluoromethyl)Benzamide (DF3)

  • Key Structural Differences : Features a trifluoromethylbenzamide core and a benzodioxin-ethylsulfanyl group.
  • Activity : The trifluoromethyl group enhances lipophilicity and target affinity through hydrophobic interactions. However, the larger structure (63 atoms, 67 bonds) may reduce bioavailability .

2,4-Dichloro-N-(2-[(4-Chlorophenyl)Sulfanyl]Ethyl)Benzamide

  • Key Structural Differences : Simplifies the indole-sulfanyl group to a 4-chlorophenylsulfanyl-ethyl chain.
  • Activity: Reduced molecular weight (360.69 vs.

Critical Analysis of Research Findings

  • DHFR Inhibition : The thiadiazole analog (ΔG = −9.0 kcal/mol) outperforms the target compound, highlighting the importance of heterocyclic rings in binding .
  • Halogen Effects : Chlorine (electronegative, polarizable) enhances DHFR affinity compared to fluorine, as seen in the fluorinated analog’s lack of reported activity .

Biological Activity

2,4-Dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19H19Cl2N3OS
  • Molecular Weight : 396.35 g/mol
  • CAS Number : 79115-35-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties. The following sections detail the findings from these studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity against several cancer cell lines.

Mechanism of Action :

  • Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and autophagy.
  • Targeting Specific Pathways : It interacts with key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.

Case Studies :

  • A study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range, indicating potent anticancer effects .
Cell LineIC50 (µM)Reference
MCF-72.5
HCT1161.9

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown antimicrobial activity against various bacterial strains.

Research Findings :

  • In vitro studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, with a notable effectiveness against Staphylococcus aureus and Escherichia coli .

Pharmacological Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

ADME Properties

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It is widely distributed in tissues with a high affinity for lipid-rich environments.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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